molecular formula C17H23NO3 B12402132 Mesembrenol

Mesembrenol

Cat. No.: B12402132
M. Wt: 289.4 g/mol
InChI Key: PQBHZMSTECYZLH-COXVUDFISA-N
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Description

Mesembrenol is an alkaloid found in the plant species Sceletium tortuosum, which is indigenous to South Africa. This compound, along with other alkaloids such as mesembrine and mesembrenone, contributes to the psychoactive properties of the plant. Sceletium tortuosum has been traditionally used for its mood-enhancing and stress-relieving effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mesembrenol can be synthesized through various chemical routes. One common method involves the extraction of alkaloids from Sceletium tortuosum using Soxhlet extraction. The plant material is subjected to continuous extraction with a suitable solvent, such as methanol or ethanol, to isolate the alkaloids. The extracted compounds are then purified using techniques like high-performance liquid chromatography (HPLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Sceletium tortuosum. The plant material is harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes to isolate this compound and other alkaloids. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Mesembrenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form mesembrenone.

    Reduction: Reduction of mesembrenone can yield this compound.

    Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Mesembrenone

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Mesembrenol has a wide range of scientific research applications:

Mechanism of Action

Mesembrenol exerts its effects primarily through the inhibition of serotonin reuptake and phosphodiesterase 4 (PDE4) inhibition. By blocking the reuptake of serotonin, this compound increases the availability of this neurotransmitter in the synaptic cleft, enhancing mood and reducing anxiety. The inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which further contributes to its anxiolytic and antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

  • Mesembrine
  • Mesembrenone
  • Mesembranol
  • Tortuosamine

Uniqueness

Mesembrenol is unique in its dual mechanism of action, combining serotonin reuptake inhibition with PDE4 inhibition. This dual action is believed to offer synergistic therapeutic benefits, making this compound a promising candidate for the treatment of mood disorders. Compared to mesembrine and mesembrenone, this compound has a distinct chemical structure that contributes to its unique pharmacological profile .

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

(3aR,6S,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol

InChI

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,13,16,19H,8-9,11H2,1-3H3/t13-,16+,17+/m1/s1

InChI Key

PQBHZMSTECYZLH-COXVUDFISA-N

Isomeric SMILES

CN1CC[C@]2([C@@H]1C[C@@H](C=C2)O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CN1CCC2(C1CC(C=C2)O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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